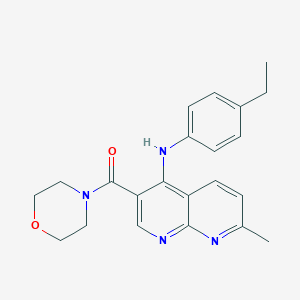

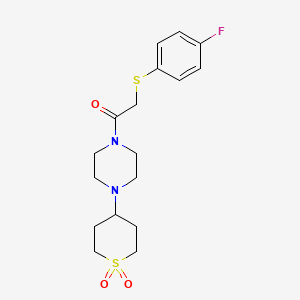

![molecular formula C26H22N2O2S B2528128 4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866348-81-4](/img/structure/B2528128.png)

4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, they can participate in cascade reactions involving oxidative dehydrogenation, annulation, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidines, the class of compounds to which our compound belongs, have been found to exhibit a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines are also known to display antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial effects . This suggests potential applications in the development of new antibacterial agents, which are needed to combat antibiotic-resistant bacterial strains.

Antiviral Applications

Pyrimidines have also been found to exhibit antiviral effects . This suggests potential applications in the development of new antiviral agents, particularly in the light of emerging and re-emerging viral diseases.

Antifungal Applications

Pyrimidines have been found to exhibit antifungal effects . This suggests potential applications in the development of new antifungal agents, which are needed to combat fungal infections, particularly in immunocompromised individuals.

Antituberculosis Applications

Pyrimidines have been found to exhibit antituberculosis effects . This suggests potential applications in the development of new antituberculosis agents, which are needed to combat tuberculosis, a major global health problem.

Anticancer Applications

Pyrimidines have been found to exhibit anticancer activity . This suggests potential applications in the development of new anticancer agents. In fact, some pyrimidines have been found to lead to cell death by apoptosis as they inhibited the CDK enzyme .

Applications in Synthesis

Pyrimidines have been used in the synthesis of functionally vital compounds . For example, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Wirkmechanismus

Target of action

Pyrimidine and its fused derivatives, which include the pyrimidine ring present in “4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine”, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases .

Biochemical pathways

The inhibition of protein kinases disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of action

Similar compounds that inhibit protein kinases can disrupt cell growth and metabolism, potentially leading to the death of cancer cells .

Zukünftige Richtungen

Pyrimidines, including “4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

Eigenschaften

IUPAC Name |

4-benzylsulfanyl-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-2-29-22-15-9-14-20-16-21-25(30-23(20)22)27-24(19-12-7-4-8-13-19)28-26(21)31-17-18-10-5-3-6-11-18/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTPEZRVRNXIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

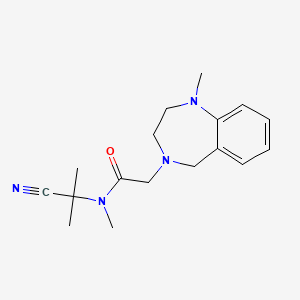

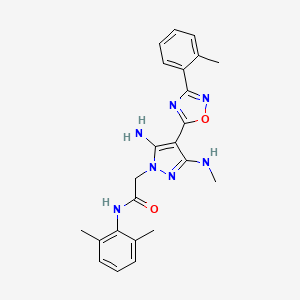

![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

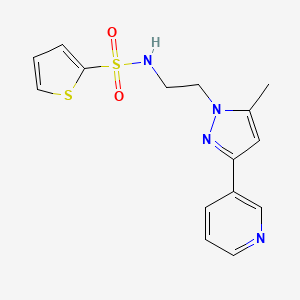

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

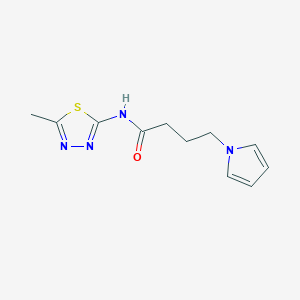

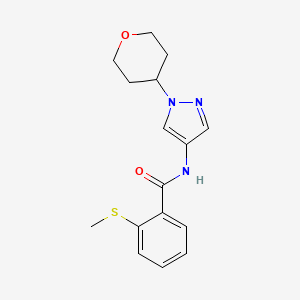

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)